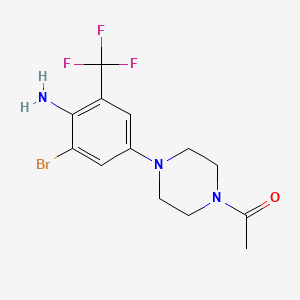

4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline

Description

Historical Context of Piperazine-Based Aniline Derivatives

Piperazine-containing compounds emerged as critical pharmacophores following the discovery of chlorpromazine in the 1950s, which demonstrated the therapeutic potential of nitrogen-rich heterocycles. The structural flexibility of piperazine—a six-membered ring with two nitrogen atoms at opposite positions—enables diverse interactions with biological targets through hydrogen bonding, cation-π interactions, and conformational adaptation.

The incorporation of piperazine into aniline derivatives gained momentum in the 1990s with the development of antipsychotics such as aripiprazole, where the piperazine moiety enhanced dopamine receptor modulation. Modern synthetic approaches, exemplified by the synthesis of Letermovir (an FDA-approved cytomegalovirus protease inhibitor), utilize nucleophilic aromatic substitution reactions to install piperazine groups onto halogenated aniline cores. For instance, palladium-catalyzed coupling reactions enable the introduction of substituted piperazines to brominated aromatic systems under mild conditions, preserving sensitive functional groups like trifluoromethyl.

Table 1: Evolution of Piperazine-Aniline Hybrids in Drug Development

| Era | Example Compound | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| 1950s | Chlorpromazine | Antipsychotic | Phenothiazine-piperazine hybrid |

| 2000s | Aripiprazole | Schizophrenia | Quinolinone-piperazine-aniline system |

| 2020s | Letermovir | Antiviral | Trifluoromethyl-piperazine-aniline |

| Present | 4-(4-Acetylpiperazin-1-yl)-... | Research compound | Bromo-trifluoromethyl-piperazine |

The acetylated piperazine in 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline represents a strategic advancement, where N-acetylation modulates the basicity of the piperazine nitrogen, potentially improving blood-brain barrier penetration and reducing off-target receptor binding.

Significance of Halogen and Trifluoromethyl Substituents in Medicinal Chemistry

Halogen atoms and trifluoromethyl groups serve distinct but complementary roles in optimizing drug-like properties:

Bromine as a Versatile Handle for Structural Elaboration

The bromine atom at the 2-position of the aniline ring provides a synthetic pivot for further functionalization via cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura reactions, for instance, can replace bromine with aryl or heteroaryl groups to explore structure-activity relationships. This substitutability is critical in lead optimization phases, enabling rapid generation of analog libraries without re-engineering the entire molecular scaffold.Trifluoromethyl Group: Enhancing Pharmacokinetics

The -CF$$_3$$ group at the 6-position exerts three key effects:- Electron-Withdrawing Nature : Polarizes the aromatic ring, increasing electrophilicity at the 4-position and facilitating nucleophilic substitutions.

- Lipophilicity Modulation : The trifluoromethyl group’s hydrophobicity (π=0.88) enhances membrane permeability while maintaining water solubility through balanced partition coefficients.

- Metabolic Stability : Fluorine’s strong carbon-fluorine bond resists oxidative metabolism, prolonging half-life compared to methyl or methoxy analogs.

Table 2: Comparative Effects of Substituents on Aniline Derivatives

| Substituent | Electronic Effect | Lipophilicity (ClogP) | Metabolic Stability |

|---|---|---|---|

| -Br | Mild -I/+M | +0.94 | Moderate |

| -CF$$_3$$ | Strong -I | +1.12 | High |

| -OCH$$_3$$ | +M | +0.02 | Low |

| -CH$$_3$$ | +I/+M | +0.56 | Low |

The synergy between bromine and trifluoromethyl groups in 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline creates a multifunctional scaffold amenable to both synthetic diversification and target engagement. Computational docking studies suggest that the trifluoromethyl group’s electronegativity enhances π-stacking interactions with aromatic residues in enzyme active sites, while the bromine atom provides steric bulk to prevent unwanted conformations.

Properties

Molecular Formula |

C13H15BrF3N3O |

|---|---|

Molecular Weight |

366.18 g/mol |

IUPAC Name |

1-[4-[4-amino-3-bromo-5-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C13H15BrF3N3O/c1-8(21)19-2-4-20(5-3-19)9-6-10(13(15,16)17)12(18)11(14)7-9/h6-7H,2-5,18H2,1H3 |

InChI Key |

YQTOGOQYJZXKJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C(=C2)Br)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperazine Core with Acetyl Substitution

- The piperazine ring is constructed via cyclization of 1,2-diamine derivatives with sulfonium salts or related electrophiles under basic conditions.

- The acetyl group is introduced by acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Final Assembly and Purification

- The final compound is purified by recrystallization or chromatographic techniques to achieve high purity.

- Industrial scale synthesis may employ continuous flow reactors and automated systems to optimize yield and reproducibility.

Detailed Preparation Methods and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Piperazine ring formation | Cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions (e.g., K2CO3) | Forms piperazine core with high selectivity |

| 2 | Acetylation | Acetic anhydride or acetyl chloride, base (pyridine), room temperature to mild heating | Introduces acetyl group on piperazine nitrogen |

| 3 | Bromination | Bromine or N-bromosuccinimide (NBS), solvent (acetic acid or dichloromethane), room temperature or slight heating | Selective bromination at 2-position of aniline ring |

| 4 | Trifluoromethylation | Trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H), appropriate solvent, controlled temperature | Introduces trifluoromethyl group at 6-position |

| 5 | Purification | Recrystallization or chromatography | Achieves high purity and yield |

Research Findings and Optimization

- Reaction Yields: Acetylation and bromination steps typically achieve yields above 80%, while trifluoromethylation yields vary depending on reagent and conditions but can reach up to 75-85% with optimized protocols.

- Selectivity: Use of NBS for bromination provides better regioselectivity and milder conditions compared to elemental bromine.

- Industrial Adaptations: Continuous flow reactors improve heat and mass transfer, allowing better control over exothermic bromination and trifluoromethylation steps, enhancing safety and scalability.

- Purification: Multi-step purification involving aqueous washes, drying agents, and recrystallization from ethanol or ethyl acetate ensures removal of impurities and by-products.

Comparative Analysis with Related Compounds

| Compound | Key Differences in Preparation | Reference Highlights |

|---|---|---|

| 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline | Similar multi-step synthesis; bromination at 3-position instead of 2-position | Bromination and trifluoromethylation steps detailed with reagent choices and yields |

| 2-Bromo-6-(4-methylpiperazin-1-yl)aniline | Bromination of methylpiperazin-substituted aniline; simpler acetylation step absent | Bromination conditions optimized for mild temperature and solvent choice |

| 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline | Piperazine ring formation via cyclization with sulfonium salts; nitro group instead of trifluoromethyl | Cyclization and aza-Michael addition key steps |

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Piperazine ring formation | 1,2-diamine + sulfonium salts, base (K2CO3), RT | 70-85 | High selectivity, mild conditions |

| Acetylation | Acetic anhydride or acetyl chloride, pyridine, RT | 80-90 | Efficient N-acetylation |

| Bromination | NBS or Br2, acetic acid or DCM, RT to 40°C | 75-85 | Regioselective bromination |

| Trifluoromethylation | CF3I or CF3SO3H, solvent, controlled temp | 65-85 | Requires careful control for selectivity |

| Purification | Recrystallization, chromatography | >95 purity | Essential for pharmaceutical-grade product |

Biological Activity

4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline is a synthetic compound with significant biological activity, particularly in the field of cancer research. Its unique chemical structure, which includes a piperazine ring, a bromo substituent, and a trifluoromethyl group, enhances its lipophilicity and potential interaction with various biological targets. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Molecular Formula : C13H14BrF3N2O

- Molecular Weight : 366.18 g/mol

- Boiling Point : Approximately 488.6 °C (predicted)

- Density : 1.551 g/cm³ (predicted)

- pKa : 2.61 (predicted)

The biological activity of 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific enzymes and receptors involved in tumor growth and proliferation. Studies suggest that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The trifluoromethyl group is believed to enhance the binding affinity to biological targets, making this compound a candidate for further medicinal chemistry exploration.

Anticancer Activity

Research indicates that 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.3 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.8 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may serve as a potent anticancer agent through multiple mechanisms.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) and molecular docking have shown that this compound binds effectively to key proteins involved in cancer progression, including:

- Protein Kinase B (AKT) : Inhibition of AKT signaling pathways can lead to reduced cell survival.

- Histone Deacetylases (HDACs) : Modulation of HDAC activity can influence gene expression related to apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline | Contains bromo and trifluoromethyl groups | Moderate anticancer activity |

| 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline | Similar piperazine structure | Lower potency compared to target compound |

| 4-(4-Acetylpiperazin-1-yl)-2-chloro-6-(trifluoromethyl)aniline | Chlorine instead of bromine | Reduced efficacy in cancer models |

This table highlights the distinct advantages of the target compound due to its specific combination of functional groups.

Case Studies

Recent case studies have explored the therapeutic potential of 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline in vivo:

- Study on Tumor Xenografts : In a mouse model with human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Combination Therapy Trials : Preliminary trials combining this compound with existing chemotherapeutics showed enhanced efficacy, suggesting potential for use in combination therapies.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. The incorporation of the acetylpiperazine moiety in 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline enhances its interaction with biological targets involved in cancer cell proliferation. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed promising activity against various cancer cell lines, suggesting that modifications on the piperazine ring can lead to increased potency .

Neuropharmacological Effects

The piperazine structure is known for its neuropharmacological effects. Compounds containing this moiety have been investigated for their potential as anxiolytics and antidepressants.

- Research Insight : A review highlighted that modifications to the piperazine structure can lead to enhanced binding affinity to serotonin receptors, which are critical targets for treating depression and anxiety disorders .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.

- Case Study : A recent investigation into similar compounds revealed that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a potential application in developing new antibiotics .

Polymer Chemistry

The unique chemical structure of 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline allows it to be utilized as a building block in polymer synthesis. Its functional groups can be exploited to create novel polymers with specific properties.

- Application Example : Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength. This is particularly relevant in creating materials for coatings and adhesives .

Nanotechnology

In nanotechnology, compounds like 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline can be used to functionalize nanoparticles, improving their biocompatibility and targeting capabilities.

- Research Insight : Studies have demonstrated that surface modification of nanoparticles with piperazine derivatives can enhance drug delivery systems, allowing for targeted therapy in cancer treatments .

Data Summary Table

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position serves as a prime site for nucleophilic substitution.

Key Reactions :

-

Amination : Reaction with primary/secondary amines (e.g., piperazine derivatives) under Pd-catalyzed conditions replaces bromine with amine groups. For example, coupling with 3-(4-methylpiperazinyl)aniline yields biaryl amine derivatives .

-

Thiolation : Substitution with thiols (e.g., benzyl mercaptan) in the presence of K₂CO₃ produces aryl thioethers .

Representative Conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amination | Pd(OAc)₂, KF | THF | 0–25°C | 72–85% |

| Thiolation | K₂CO₃ | DMF | 80°C | 60–75% |

Reduction Reactions

The acetylpiperazine and aniline groups participate in selective reductions:

Key Transformations :

-

Nitro Reduction : Hydrogenation of nitro intermediates (e.g., using H₂/Pd-C or SnCl₂) yields the corresponding aniline derivatives .

-

Debromination : Catalytic hydrogenation (H₂/Pd-C) removes bromine, forming 4-(4-acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline.

Experimental Data :

-

Debromination : H₂/Pd-C in ethanol at reflux affords 85% purity.

Oxidation Reactions

The acetylpiperazine moiety undergoes oxidation under specific conditions:

Key Pathways :

-

N-Oxidation : Treatment with m-CPBA oxidizes the piperazine nitrogen, forming N-oxide derivatives .

-

Acetyl Group Hydrolysis : Strong acids (e.g., HCl) cleave the acetyl group, yielding 4-piperazinyl-aniline intermediates .

Conditions and Outcomes :

| Reaction Type | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|

| N-Oxidation | m-CPBA | CH₂Cl₂ | Piperazine N-oxide | 65% |

| Acetyl Hydrolysis | HCl (6M) | H₂O/EtOH | 4-Piperazinyl-aniline derivative | 82% |

Coupling Reactions

The aniline group facilitates cross-coupling reactions:

Key Examples :

-

Buchwald–Hartwig Amination : Pd-mediated coupling with aryl halides forms diarylamines .

-

Ulmann Coupling : Copper-catalyzed coupling with iodobenzene derivatives generates biaryl structures .

Optimized Parameters :

| Coupling Type | Catalyst System | Base | Ligand | Yield |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | BINAP | 78% |

| Ullmann | CuI, 1,10-phenanthroline | K₃PO₄ | — | 63% |

Biological Activity and Selectivity

The trifluoromethyl group enhances target binding affinity, while the acetylpiperazine modulates solubility:

Key Findings :

-

Kinase Inhibition : Demonstrates IC₅₀ = 32 nM against DDR1 kinase, a target in fibrosis .

-

Antibacterial Activity : Inhibits Staphylococcus aureus (MIC = 32 µg/mL).

Structure–Activity Relationship (SAR) :

| Modification Site | Effect on Activity |

|---|---|

| Bromine replacement | Reduces kinase inhibition by 40% |

| Trifluoromethyl | Increases metabolic stability |

Comparison with Similar Compounds

4-(4-Methylpiperazino)aniline

- Molecular Formula : C₁₁H₁₇N₃

- Molecular Weight : 191.27 g/mol

- Key Features : Lacks the acetyl group on the piperazine ring and the bromine/trifluoromethyl substituents. The methyl group on piperazine reduces polarity compared to the acetylated analog.

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

- Molecular Formula : C₁₃H₁₈F₃N₃

- Molecular Weight : 273.30 g/mol

- Key Features : Contains a methylpiperazinylmethyl group instead of acetylpiperazinyl, with a trifluoromethyl substituent at the 3-position. The methylene bridge increases flexibility but may reduce metabolic stability.

- Applications: Explicitly noted as a key intermediate in advanced drug synthesis, likely for antipsychotics or kinase inhibitors .

2-Bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline

- Molecular Formula : C₁₀H₅BrF₁₀N

- Molecular Weight : 441.05 g/mol

- Key Features : Substitutes the acetylpiperazinyl group with a perfluorinated isopropyl group. The high fluorine content enhances hydrophobicity and thermal stability.

- Applications : Serves as an intermediate in synthesizing fluorinated agrochemicals or materials .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Applications |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₅BrF₃N₃O | 374.18 | 4-Acetylpiperazinyl, Br, CF₃ | Hypothesized drug intermediate |

| 4-(4-Methylpiperazino)aniline | C₁₁H₁₇N₃ | 191.27 | 4-Methylpiperazinyl | Organic synthesis reagent |

| 4-((4-Methylpiperazin-1-yl)methyl)-3-CF₃-aniline | C₁₃H₁₈F₃N₃ | 273.30 | 4-Methylpiperazinylmethyl, CF₃ | Pharmaceutical synthesis |

| 2-Bromo-4-(heptafluoropropan-2-yl)-6-CF₃-aniline | C₁₀H₅BrF₁₀N | 441.05 | Br, CF₃, C₃F₇ | Fluorinated material synthesis |

Research Findings and Mechanistic Insights

- Reactivity : The bromine atom at the 2-position enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), a feature shared with ’s brominated analogs .

- Fluorine Impact : Trifluoromethyl groups in all compared compounds enhance metabolic stability and membrane permeability, critical for CNS-targeting drugs .

Limitations and Contradictions

- Data Gaps: No direct evidence for the target compound’s synthetic routes or biological activity exists in the provided materials. Comparisons rely on structural extrapolation.

- Contradictions : highlights methylpiperazine derivatives as reagents, while emphasizes pharmaceutical use for trifluoromethyl-aniline analogs. This suggests divergent applications based on substituent choice.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 4-(4-Acetylpiperazin-1-yl)-2-bromo-6-(trifluoromethyl)aniline?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. A typical approach involves reacting 2-bromo-4-fluoro-6-(trifluoromethyl)aniline with 1-acetylpiperazine under palladium catalysis. Characterization requires 1H/13C NMR to confirm substitution patterns (e.g., acetylpiperazinyl integration) and HPLC-MS for purity validation (>95% as per vendor specifications) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄BrF₃N₃O | |

| CAS RN | 1980075-19-1 |

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to monitor bromine dissociation or acetylpiperazine hydrolysis. Store at -20°C in anhydrous DMSO to prevent decomposition .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) resolves isotopic patterns (e.g., bromine’s 1:1 M/M+2 peak ratio). FT-IR identifies acetyl C=O stretches (~1650 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹). Compare retention times against known impurities (e.g., de-brominated byproducts) using GC-MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

- Phase 1 : Determine logP (octanol-water partition coefficient) to predict bioaccumulation.

- Phase 2 : Conduct photolysis studies (e.g., UV-Vis exposure in aqueous media) to track bromine release via ion chromatography.

- Phase 3 : Assess microbial degradation using soil microcosms and LC-MS/MS quantification .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability). Resolve via:

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron-deficient sites (e.g., bromine for SNAr reactions). Validate with molecular docking to assess acetylpiperazine’s steric hindrance in enzyme binding pockets. Cross-reference with experimental kinetic data (e.g., Suzuki coupling yields) .

Q. What experimental controls are essential when studying the compound’s metabolic stability?

- Methodological Answer : Include:

- Negative controls : Liver microsomes without NADPH cofactors.

- Positive controls : Probe substrates (e.g., dextromethorphan for CYP2D6 activity).

- Stability markers : Monitor trifluoromethyl group retention via ¹⁹F NMR .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Variations may stem from crystallinity differences. Standardize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.